molecular formula C18H20ClN3O5S B2815240 N-(4-chlorobenzyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1251548-31-8

N-(4-chlorobenzyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide

Cat. No.: B2815240
CAS No.: 1251548-31-8
M. Wt: 425.88
InChI Key: DPUKRAYVYOJIOH-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that features a combination of aromatic, heterocyclic, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide typically involves multiple steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Morpholinosulfonyl Group: This step involves the sulfonylation of the pyridinone core using morpholine and a sulfonyl chloride reagent under basic conditions.

    Attachment of the 4-Chlorobenzyl Group: The final step is the alkylation of the intermediate compound with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinosulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyridinone ring, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chlorobenzyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and anti-inflammatory research.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural properties.

Mechanism of Action

The mechanism by which N-(4-chlorobenzyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The aromatic and heterocyclic components may allow the compound to intercalate with DNA or interact with other biomolecules, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide: can be compared to other sulfonyl-containing pyridinone derivatives.

    N-(4-methylbenzyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide: Similar structure but with a methyl group instead of a chlorine atom.

    N-(4-chlorobenzyl)-2-(3-(piperidinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide: Similar structure but with a piperidine ring instead of morpholine.

Uniqueness

The presence of the 4-chlorobenzyl group and the morpholinosulfonyl moiety in this compound provides unique electronic and steric properties that can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and how it compares to related compounds

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O5S/c19-15-5-3-14(4-6-15)12-20-17(23)13-21-7-1-2-16(18(21)24)28(25,26)22-8-10-27-11-9-22/h1-7H,8-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUKRAYVYOJIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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